molecular formula C6H9N3O B11922870 2-Hydrazinyl-4-methoxypyridine

2-Hydrazinyl-4-methoxypyridine

Cat. No.: B11922870
M. Wt: 139.16 g/mol
InChI Key: QTNZZMBNNSTIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-4-methoxypyridine (CAS 913839-71-1) is a versatile pyridine derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C6H9N3O, with a molecular weight of 139.16 g/mol . The structure consists of a pyridine ring functionalized with an electron-donating methoxy group at the 4-position and a highly nucleophilic hydrazinyl group at the 2-position . This unique electronic configuration makes it a valuable building block for constructing more complex heterocyclic systems. The primary research value of this compound lies in its role as a key synthetic intermediate for the creation of hydrazone derivatives. These derivatives have shown promising biological activities. For instance, structurally related 2-pyridylhydrazone compounds have demonstrated significant antileishmanial activity, with studies indicating that their mechanism of action may involve the accumulation of reactive oxygen species (ROS) and disruption of parasite mitochondrial function . Furthermore, hydrazone derivatives incorporating aminopyrimidine scaffolds, synthesized from intermediates like this compound, have exhibited potent antiproliferative effects against cancer cell lines, such as thyroid cancer TPC-1 cells, and are investigated as FAK (Focal Adhesion Kinase) inhibitors . The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SNAr), where a hydrazine hydrate reacts with a corresponding 2-halo-4-methoxypyridine precursor . Please note that this product is intended For Research Use Only and is not for human or veterinary use. It requires specific storage conditions, ideally in a dark place under an inert atmosphere at temperatures below -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(4-methoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C6H9N3O/c1-10-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9)

InChI Key

QTNZZMBNNSTIQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)NN

Origin of Product

United States

Reaction Chemistry and Transformative Potential of 2 Hydrazinyl 4 Methoxypyridine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the primary center of reactivity in 2-Hydrazinyl-4-methoxypyridine, characterized by its high nucleophilicity. This enables the molecule to participate in a range of chemical reactions, leading to the formation of diverse and complex molecular architectures.

Condensation Reactions with Carbonyl Compounds

The nucleophilic nature of the hydrazine group facilitates condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. smolecule.com This reaction is a cornerstone of hydrazine chemistry and serves as a versatile method for creating new carbon-nitrogen bonds. researchgate.net The reaction is typically catalyzed by a small amount of acid, which enhances the electrophilicity of the carbonyl carbon, thereby accelerating the formation of the hydrazone. researchgate.net These resulting hydrazones are often stable, crystalline solids and are valuable intermediates in the synthesis of various heterocyclic compounds. vulcanchem.com

Reactant 1Reactant 2Product TypeReference
This compoundAldehydeHydrazone smolecule.com
This compoundKetoneHydrazone smolecule.com
Hydrazine DerivativeCarbonyl CompoundHydrazone researchgate.net

Oxidative Cyclization Pathways to Heterocyclic Systems (e.g., Triazolopyridines)

The hydrazone derivatives of this compound can undergo oxidative cyclization to yield fused heterocyclic systems, most notably smolecule.combeilstein-journals.orgtriazolo[4,3-a]pyridines. beilstein-journals.orgmdpi.com This transformation is of significant interest as the triazolopyridine scaffold is a core component of many biologically active molecules. beilstein-journals.org The cyclization is typically achieved using various oxidizing agents, such as N-chlorosuccinimide (NCS) or sodium hypochlorite. mdpi.comresearchgate.net The reaction proceeds through the formation of a nitrilimine intermediate, which then undergoes an intramolecular electrophilic attack on the pyridine (B92270) nitrogen to form the fused triazole ring. mdpi.com

Starting MaterialReagentProductReference
PyridinylhydrazoneN-Chlorosuccinimide (NCS) smolecule.combeilstein-journals.orgtriazolo[4,3-a]pyridine mdpi.com
Hydrazine IntermediateSodium Hypochlorite smolecule.combeilstein-journals.orgtriazolo[4,3-a]pyridine researchgate.net
2-HydrazinylpyridineTerminal Phenylacetylene smolecule.combeilstein-journals.orgtriazolo[4,3-a]pyridine beilstein-journals.org

Reduction and Alkylation of the Hydrazine Group

The hydrazine moiety in this compound can be chemically modified through reduction and alkylation reactions. Reduction of the hydrazine group can lead to the formation of the corresponding amine, although this transformation is less commonly explored in the context of this specific molecule. More significant are the alkylation reactions of the hydrazine group. The terminal nitrogen of the hydrazine is nucleophilic and can react with alkylating agents. d-nb.info Such reactions can be influenced by the presence of both the pyridine ring and the methoxy (B1213986) group, which can affect the nucleophilicity and accessibility of the hydrazine nitrogens. sci-hub.se The alkylation of hydrazines is a valuable tool for creating substituted hydrazine derivatives, which are important precursors in various synthetic pathways. d-nb.inforesearchgate.net

Role of the Pyridine Ring and Methoxy Substituent in Reaction Control

The pyridine ring and the methoxy group are not mere spectators in the chemical transformations of this compound. They exert significant electronic and steric influences that control the reactivity of the molecule.

Steric Hindrance and Directed Reactivity

The positions of the hydrazine and methoxy groups on the pyridine ring also introduce steric considerations. The hydrazine group at the 2-position is adjacent to the pyridine nitrogen, which can lead to steric hindrance for incoming electrophiles. This steric crowding can influence the regioselectivity of certain reactions. For example, in alkylation reactions, the steric environment around the hydrazine nitrogens can dictate which nitrogen atom is preferentially alkylated. Furthermore, the proximity of the hydrazine group to the pyridine nitrogen can facilitate intramolecular reactions, such as the cyclization to form triazolopyridines, by holding the reacting groups in a favorable orientation.

Formation of Polycyclic Systems and Complex Architectures

The inherent reactivity of the hydrazinyl and pyridine moieties within this compound makes it a valuable precursor for the synthesis of a variety of fused polycyclic systems. These reactions are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties of the resulting complex architectures. The primary pathways to these polycyclic structures involve cyclocondensation and oxidative cyclization reactions, where the hydrazine group acts as a key nucleophilic component to build new heterocyclic rings onto the pyridine core.

One of the most prominent applications of 2-hydrazinylpyridines in the construction of polycyclic systems is the synthesis of pyrazolo[1,5-a]pyridines. These bicyclic aromatic compounds are recognized for their utility as scaffolds in drug discovery. The general and widely employed method for constructing the pyrazolo[1,5-a]pyridine (B1195680) core involves the reaction of a 2-hydrazinylpyridine derivative with a 1,3-dicarbonyl compound.

In a specific example that highlights this transformation, a multi-step synthesis was developed to produce 6-methoxypyrazolo[1,5-a]pyridin-2-amine. Although the direct use of this compound is not detailed, the synthesis of the isomeric 6-methoxypyrazolo[1,5-a]pyridin-2-amine is achieved from a related 2-hydrazinylpyridine precursor, illustrating the viability of this synthetic route. A key step in this process involves the cyclocondensation of the hydrazinylpyridine with a suitable three-carbon electrophile to form the fused pyrazole (B372694) ring. A reference to this preparation method can be found in a 2014 publication in Tetrahedron Letters. google.com

The reaction typically proceeds through an initial condensation of the more nucleophilic α-nitrogen of the hydrazine group with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine system. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the pyridine ring and the diketone.

The following table summarizes a representative reaction for the formation of a substituted pyrazolo[1,5-a]pyridine, based on established synthetic strategies for this class of compounds.

Table 1: Representative Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

Reactant 1 Reactant 2 Product Reaction Type Reference
2-Hydrazinylpyridine Derivative 1,3-Diketone Substituted Pyrazolo[1,5-a]pyridine Cyclocondensation google.com

Beyond the formation of pyrazolopyridines, 2-hydrazinylpyridines can also undergo oxidative cyclization to form other fused heterocyclic systems, such as triazolopyridines. These reactions often utilize an oxidizing agent to facilitate the intramolecular C-N or N-N bond formation. The specific conditions and the nature of the substituent on the hydrazine nitrogen determine the resulting heterocyclic system.

While detailed research findings specifically on the reactions of this compound to form a wide array of complex polycyclic architectures are not extensively documented in publicly available literature, the established reactivity patterns of analogous 2-hydrazinylpyridines provide a strong indication of its transformative potential in this area of synthetic chemistry. The methoxy group at the 4-position is expected to influence the electronic properties of the pyridine ring, which can, in turn, affect the reactivity and regioselectivity of these cyclization reactions.

Advanced Analytical Applications of 2 Hydrazinyl 4 Methoxypyridine in Chemical Analysis

Derivatization Reagent in Mass Spectrometry

HMP is a charged derivatization reagent specifically designed to improve the analysis of carbonyl compounds in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). researchgate.netnih.gov The reagent reacts with the ketone group of analytes, such as steroids, to form hydrazone derivatives. researchgate.net This process introduces a permanently charged quaternary ammonium (B1175870) group into the analyte's structure, which is highly advantageous for ESI-MS analysis. ddtjournal.comnih.gov The reaction is typically quantitative and can be performed under mild conditions, for example, at 60°C for one hour. researchgate.net

The primary advantage of HMP derivatization is the significant enhancement of ionization efficiency in the positive ion ESI mode. nih.gov Molecules like 5α-dihydrotestosterone (DHT) ionize poorly in their native state, making their detection at low physiological concentrations challenging. researchgate.netnih.gov By tagging these molecules with the pre-charged HMP moiety, their response in the mass spectrometer can be increased by 70 to 1600-fold compared to the intact molecules. researchgate.net

This derivatization also directs the fragmentation process in tandem mass spectrometry (MS/MS), leading to predictable and consistent fragmentation patterns suitable for selected reaction monitoring (SRM). ddtjournal.comresearchgate.net Upon collision-induced dissociation (CID), HMP derivatives of androgens typically yield a common, intense product ion corresponding to the charged pyridine (B92270) portion of the reagent. For instance, derivatives of DHT, testosterone, and androstenedione (B190577) consistently produce a major fragment ion at a mass-to-charge ratio (m/z) of 108. researchgate.netnih.govendocrine-abstracts.org This stable and predictable fragmentation allows for the development of highly selective and sensitive SRM assays. ddtjournal.com

Table 1: Selected Reaction Monitoring (SRM) Transitions for HMP-Derivatized Androgens

Analyte Derivative Precursor Ion (m/z) Product Ion (m/z)
5α-Dihydrotestosterone (DHT) DHT-HMP 396 108
Testosterone Testosterone-HMP 394 108
Androstenedione Androstenedione-HMP 392 108

Data sourced from studies utilizing triple quadrupole mass spectrometers. researchgate.netnih.govendocrine-abstracts.org

The enhanced sensitivity afforded by HMP derivatization has enabled the development of robust quantitative methods for low-level analytes in complex biological matrices. nih.gov Methodologies have been successfully validated for the simultaneous quantification of androgens like DHT, testosterone, and androstenedione in small volumes of human plasma (e.g., 100-200 µL). researchgate.netnih.gov These methods demonstrate excellent precision and accuracy, with intra- and inter-assay coefficients of variation reported to be below 8.1% and 9.3%, respectively. nih.gov The stability of the HMP derivatives is also a key advantage, as they have been shown to be stable for over 30 days at -20°C. researchgate.netnih.gov

The limits of quantitation (LOQ) achieved with these methods are remarkably low, allowing for the reliable measurement of analytes at picogram levels. This high sensitivity is crucial for clinical research, especially in populations where androgen levels are naturally low, such as in women. researchgate.netendocrine-abstracts.org

Table 2: Performance of Quantitative Methods for HMP-Derivatized Androgens

Derivative Limit of Detection (LOD) (on-column) Limit of Quantitation (LOQ) (on-column)
DHT-HMP 0.2 pg 0.4 pg
Testosterone-HMP 0.4 pg 0.8 pg
Androstenedione-HMP 0.2 pg 0.5 pg

Data reflects performance in validated LC-MS/MS methods. endocrine-abstracts.org

Enhancing Ionization Efficiency and Fragmentation Patterns

Spectroscopic Characterization of Derivatized Products

The structural confirmation of the derivatized products is essential for method development and validation. Standard spectroscopic techniques are used to verify the formation of the hydrazone and to characterize the new entity.

NMR spectroscopy is a definitive tool for structural elucidation. In the ¹H NMR spectrum of a product formed from the reaction of a carbonyl compound with HMP, the key indicators of successful derivatization would be the disappearance of the signals corresponding to the hydrazino protons (e.g., -NH-NH₂) of HMP and the appearance of new signals characteristic of the hydrazone linkage (-C=N-NH-). ekb.eg The signals from the steroid or other carbonyl-containing backbone would also be present, potentially with shifts in the local chemical environment due to the new functional group. ekb.eg Similarly, ¹³C NMR would show the disappearance of the carbonyl carbon signal and the appearance of a new signal for the imine carbon (C=N) of the hydrazone.

IR and UV-Vis spectroscopy provide complementary information for characterizing HMP derivatives.

IR Spectroscopy: The formation of the hydrazone is clearly indicated in the IR spectrum by the disappearance of the strong absorption band corresponding to the carbonyl group (C=O) of the parent molecule (typically around 1650-1750 cm⁻¹). ekb.egorientjchem.org Concurrently, a new band appears, which is assigned to the C=N stretching vibration of the newly formed hydrazone. orientjchem.orgajrconline.org The characteristic bands of the pyridine ring and other functional groups from the parent molecule would remain. ekb.eg

UV-Vis Spectroscopy: The introduction of the HMP moiety, which contains a pyridine ring, acts as a chromophore. The derivatization product will, therefore, exhibit different UV-Vis absorption properties compared to the original analyte. The UV-Vis spectrum of an HMP derivative would be expected to show absorption maxima characteristic of the conjugated π-system of the pyridyl hydrazone structure. researchgate.net The exact position of these absorption bands can be influenced by the solvent polarity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Method Development for Derivatives

The development of a reliable chromatographic method is critical for separating the derivatized analytes from each other and from matrix interferences prior to mass spectrometric detection. researchgate.netnih.gov Ultra-high-performance liquid chromatography (UHPLC) is commonly employed for this purpose, offering high resolution and short analysis times. researchgate.netnih.gov

Methods typically utilize reversed-phase chromatography, with C18 columns being a common choice. google.com The mobile phases often consist of a mixture of an aqueous component (sometimes with an additive like ammonium acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.comrsc.org

A significant challenge in the chromatography of HMP derivatives is the potential formation of geometric isomers (syn- and anti- or E/Z-isomers) around the C=N double bond. researchgate.netmdpi.com These isomers may exhibit different retention times, leading to peak splitting or broadening. It is therefore crucial to optimize the chromatographic conditions—such as the column type, mobile phase composition, and temperature—to either resolve these isomers or cause them to co-elute in a single sharp peak, ensuring reproducible quantification. researchgate.netnih.gov The successful separation of isobaric interferences, which have the same mass but different structures, is also a key consideration that is carefully addressed during method development. researchgate.netendocrine-abstracts.org

Liquid Chromatography (LC) Separation Techniques

2-Hydrazinopyridine (B147025) derivatives are primarily employed to enhance the detection of carbonyl-containing compounds in liquid chromatography, especially when coupled with mass spectrometry (LC-MS). The derivatization reaction involves the condensation of the hydrazine (B178648) moiety with a carbonyl group to form a stable hydrazone. This process is crucial for analyzing low-concentration or poorly ionizing compounds like steroids and certain metabolites.

Mechanism and Advantages: The key advantage of using reagents like 2-hydrazinopyridine (HP) and 2-hydrazino-1-methylpyridine (HMP) is the introduction of a basic pyridine nitrogen or a permanently charged quaternary pyridinium (B92312) group. mdpi.com This feature significantly enhances the ionization efficiency of the analyte in positive-ion electrospray ionization (ESI), leading to substantial improvements in sensitivity. mdpi.comddtjournal.com For example, derivatization with HMP has been shown to increase the detection sensitivity of cortisol and cortisone (B1669442) by a factor of 1000. mdpi.com

Applications in Steroid Analysis: A major application of these reagents is in the field of endocrinology and clinical chemistry for the quantification of steroid hormones. For instance, 2-HP has been successfully used to derivatize and quantify a range of C19, and C21 steroids in the blood plasma of fish, a common model in toxicological studies. nih.gov The method allows for the sensitive detection of hormones such as progesterone (B1679170) and 11-ketotestosterone. nih.gov

Similarly, HMP is a highly sensitive reagent for mono-oxosteroids in LC-ESI-MS. researchgate.net It reacts quantitatively with these steroids at 60°C within an hour, yielding derivatives that are 70 to 1600 times more sensitive than the underivatized molecules. researchgate.net However, HMP is noted to be less effective for di-oxosteroids, where the unmethylated 2-HP is preferred to avoid the instability associated with multiply charged small molecules. ddtjournal.com A validated method using HMP derivatization followed by ultra-high-performance liquid chromatography (UHPLC)-MS/MS enables the analysis of 5α-dihydrotestosterone (DHT) in very small plasma volumes. researchgate.netnih.gov

The chromatographic separation of these hydrazone derivatives is typically achieved on reversed-phase columns, such as C18 or phenyl-hexyl phases. nih.govresearchgate.net Gradient elution with mobile phases consisting of water and methanol or acetonitrile, often containing a small amount of an acid like formic acid to promote protonation, is common. nih.gov

Research Findings on LC Separation of 2-Hydrazinopyridine Derivatives:

Analyte(s)Derivatization ReagentLC ColumnMobile PhaseDetection MethodKey Finding
17α-hydroxypregnenolone, progesterone, 11-ketotestosterone, etc.2-Hydrazinopyridine (2-HP)Waters™ Sunfire C18 (2.1 x 50 mm, 3.5 µm)Gradient of Water and Methanol (both with 0.1% formic acid)ESI+/MS/MSEnables quantification of diverse steroids in fathead minnow plasma with LODs as low as 0.16 ng/mL. nih.govresearchgate.net
5α-Dihydrotestosterone (DHT), Testosterone, Androstenedione2-Hydrazino-1-methylpyridine (HMP)Not specifiedNot specifiedUHPLC-ESI-MS/MSHMP derivatization provided greater sensitivity than other reagents like HTP for analyzing androgens in human plasma. researchgate.net
Oxosteroids (e.g., Testosterone, DHT)2-Hydrazino-1-methylpyridine (HMP)ACE Ultracore 2.5 Superphenylhexyl (150 x 3.0 mm)Not specifiedLC-ESI-MS/MS (MRM)Provided 70-1600 fold higher sensitivity for mono-oxosteroids compared to intact steroids. researchgate.net
Di-oxosteroids (e.g., Androsterone, Progesterone)2-Hydrazinopyridine (2-HP)Not specifiedNot specifiedESI-MS/MSOvercomes the limitations of HMP for di-oxosteroids, providing intense and characteristic product ions for sensitive detection. ddtjournal.comjst.go.jp

Gas Chromatography (GC) Considerations for Volatile Derivatives

While 2-hydrazinopyridine derivatives are exceptionally well-suited for LC-MS, their application in gas chromatography (GC) is not straightforward. GC analysis requires analytes to be thermally stable and sufficiently volatile to be transported through the column in the gas phase. libretexts.org Hydrazone derivatives, formed from the reaction of hydrazines with carbonyls, are often less volatile than their parent carbonyl compounds and may not be ideal for direct GC analysis. researchgate.net

Challenges with Volatility: The introduction of the pyridyl-hydrazone moiety increases the molecular weight and polarity of the analyte, which generally reduces its volatility. For this reason, direct GC analysis of these derivatives is uncommon. Instead, when GC is the chosen analytical method for carbonyl compounds, derivatization strategies focus on creating smaller, more volatile, and often halogenated, derivatives that are highly sensitive to electron capture detection (ECD). oup.com

Alternative Derivatization for GC: Common derivatization reagents for GC analysis of carbonyls include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or pentafluorophenylhydrazine (B1196947) (PFPH). researchgate.netoup.com These reagents react with carbonyls to form oximes or hydrazones that are not only volatile but also contain multiple fluorine atoms, making them extremely sensitive to ECD.

Potential for Two-Step Derivatization: In theory, a hydrazone formed with a compound like 2-hydrazinopyridine could undergo a second derivatization step to make it suitable for GC. For instance, any remaining active hydrogens on the molecule could be replaced via silylation, a common technique to increase volatility for GC analysis. libretexts.orgsigmaaldrich.com This would involve reacting the hydrazone derivative with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace the N-H proton of the hydrazone linkage with a nonpolar silyl (B83357) group. sigmaaldrich.com However, this two-step process adds complexity and potential for side reactions, making it less practical than using a dedicated GC derivatization reagent from the outset.

Considerations for GC Derivatization of Carbonyls:

Derivatization StrategyReagent ExampleTarget Functional GroupResulting DerivativeSuitability for GC
Hydrazone Formation (Halogenated) Pentafluorophenylhydrazine (PFPH)Carbonyl (Aldehyde, Ketone)PentafluorophenylhydrazoneHigh: Volatile and highly sensitive with ECD. oup.com
Oxime Formation (Halogenated) O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Carbonyl (Aldehyde, Ketone)Pentafluorobenzyl-oximeHigh: Volatile and highly sensitive with ECD. researchgate.net
Hydrazone Formation (Pyridyl) 2-Hydrazinopyridine (HP)Carbonyl (Aldehyde, Ketone)Pyridyl-hydrazoneLow: Generally low volatility, not ideal for direct GC analysis. researchgate.net
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Active Hydrogens (-OH, -NH, -SH)Silyl Ether/AmineHigh: Increases volatility and thermal stability. Could potentially be used in a second step after initial hydrazone formation. libretexts.orgsigmaaldrich.com

Coordination Chemistry: 2 Hydrazinyl 4 Methoxypyridine As a Ligand

Design Principles for Pyridine-Hydrazine Ligands

Pyridine-hydrazine derivatives are valuable ligands in coordination chemistry due to their ability to act as chelating agents. The design of these ligands is based on several key principles. The pyridine (B92270) ring provides a nitrogen atom (N_py) with a lone pair of electrons in an sp² hybrid orbital, making it an excellent coordinating site. The hydrazine (B178648) group (-NH-NH₂) offers one or two nitrogen atoms (N_hy) that can also donate electron pairs. This arrangement allows for the formation of stable five- or six-membered chelate rings when binding to a metal center, a phenomenon known as the chelate effect which enhances the thermodynamic stability of the complex. asianpubs.org

The electronic properties of the pyridine ring can be tuned by substituents. In 2-Hydrazinyl-4-methoxypyridine, the methoxy (B1213986) group (-OCH₃) at the 4-position acts as an electron-donating group, increasing the electron density on the pyridine nitrogen and enhancing its basicity and donor strength. The hydrazine group is highly reactive and can act as a bidentate or bridging ligand. Furthermore, the terminal -NH₂ group can be readily condensed with aldehydes or ketones to form Schiff base ligands, expanding the structural diversity and coordination possibilities of the parent molecule. mdpi.comdntb.gov.ua This synthetic accessibility allows for the creation of multidentate ligands tailored for specific metal ions and applications. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyridine-hydrazine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). mdpi.com The mixture is often heated under reflux to facilitate the complexation reaction. nih.gov The resulting metal complexes may precipitate from the solution upon cooling or after solvent evaporation and can be isolated by filtration.

For instance, a general synthetic route for transition metal complexes involves dissolving the pyridine-hydrazine ligand in ethanol and adding an ethanolic solution of the corresponding metal chloride or nitrate (B79036) salt (e.g., NiCl₂, FeCl₃, Cu(NO₃)₂). mdpi.comdntb.gov.ua The reaction mixture is then refluxed for several hours, during which the solid complex forms. nih.gov

This compound is expected to form stable coordination compounds with a range of transition metals, including but not limited to nickel(II), copper(II), cobalt(II), and zinc(II). nios.ac.in The formation and properties of these complexes are dictated by the nature of the metal ion (e.g., its size, charge, and preferred coordination geometry) and the reaction conditions. The resulting complexes are often colored solids, soluble in organic solvents like DMSO and DMF. dntb.gov.ua Characterization is typically achieved through a combination of techniques including elemental analysis, conductivity measurements, and various spectroscopic methods. nih.gov

Ligand Binding Modes and Geometrical Configurations

Pyridine-hydrazine ligands can adopt several binding modes. This compound can function as a monodentate ligand, coordinating through the more basic pyridine nitrogen. More commonly, it acts as a bidentate N,N-chelating ligand, binding through the pyridine nitrogen and the terminal nitrogen of the hydrazine group to form a stable five-membered ring with the metal ion.

The hydrazine moiety itself can also bridge two metal centers. If the ligand is first converted into a Schiff base, it can act as a tridentate ligand, coordinating through the pyridine nitrogen, the imine nitrogen, and another donor atom from the aldehyde or ketone precursor. dntb.gov.ua

The coordination number and the nature of the ligand and metal ion determine the final geometry of the complex. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. researchgate.net For example, hexa-coordinated Ni(II) complexes with related tridentate hydrazine-pyridine ligands have been shown to adopt a distorted octahedral geometry. dntb.gov.ua Similarly, complexes of other pyridine-hydrazine derivatives with cobalt and nickel have been found to be tetrahedral, while copper complexes can be octahedral. nih.gov

Spectroscopic and Structural Analysis of Metal-Ligand Interactions (e.g., X-ray Diffraction)

The interaction between the ligand and the metal center is elucidated using various analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify which donor atoms are involved in coordination. A shift in the stretching frequency of the C=N bond of the pyridine ring to a higher wavenumber and changes in the N-H stretching and bending vibrations of the hydrazine group upon complexation provide evidence of metal-ligand bond formation. dntb.gov.ua

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II) or Cd(II)), showing shifts in the signals of protons and carbons near the coordination sites.

Table 1: Representative Ni(II)-N Bond Lengths and Angles from a Related Pyridine-Hydrazine Complex Data from a related hexa-coordinated Ni(II) complex with a tridentate (E)-4,4'-(6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine ligand. dntb.gov.ua

ParameterValue
Ni–N(hydrazone)2.0079(18) Å
Ni–N(pyridine)2.1907(18) Å
Ni–N(s-triazine)2.1031(18) Å
N(hydrazone)–Ni–N(pyridine)77.95(7)°
N(hydrazone)–Ni–N(s-triazine)78.11(7)°
N(pyridine)–Ni–N(s-triazine)156.03(7)°

This structural data is crucial for understanding the nature of the metal-ligand interactions and for correlating the structure of the complex with its physical and chemical properties.

Theoretical and Computational Investigations of 2 Hydrazinyl 4 Methoxypyridine

Quantum Chemical Modeling (e.g., Density Functional Theory - DFT)

Quantum chemical modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemistry for investigating the electronic structure and properties of molecules. scispace.com DFT methods, such as the widely used B3LYP functional combined with various basis sets (e.g., 6-311++G(d,p)), allow for the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties. openaccesspub.orgbohrium.com These calculations provide a fundamental understanding of the molecule's behavior. researchgate.net

Electronic Structure and Bonding Analysis

DFT calculations are employed to determine the optimized geometric parameters of 2-Hydrazinyl-4-methoxypyridine, including bond lengths, bond angles, and dihedral angles. nih.gov By finding the lowest energy structure, these computations provide a detailed three-dimensional picture of the molecule. kbhgroup.in For instance, the bond lengths and angles within the pyridine (B92270) ring and the attached hydrazinyl and methoxy (B1213986) groups can be precisely calculated. ripublication.com

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study intramolecular interactions, such as hyperconjugative interactions and charge delocalization within the molecule. researchgate.net This analysis provides insights into the stability derived from electron delocalization between occupied (donor) and unoccupied (acceptor) orbitals. For this compound, NBO analysis can elucidate the electronic effects of the electron-donating hydrazinyl and methoxy groups on the pyridine ring.

Table 1: Representative Predicted Bond Parameters for Pyridine Derivatives

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (aromatic)1.38 - 1.40 Å
Bond LengthC-N (ring)1.33 - 1.35 Å
Bond LengthC-N (exocyclic)1.37 - 1.39 Å
Bond LengthN-N (hydrazinyl)~1.42 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond AngleC-N-C (ring)~117°
Bond AngleC-C-N (ring)~124°

Note: Values are generalized from DFT studies on substituted pyridines and related structures. kbhgroup.inripublication.com Specific values for this compound require dedicated calculation.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic data, which is crucial for molecular characterization. ripublication.com

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. bohrium.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and methodological approximations, providing a close match to experimental FT-IR and FT-Raman spectra. researchgate.net The potential energy distribution (PED) analysis helps in assigning the calculated vibrational modes to specific functional groups. openaccesspub.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.netdergipark.org.tr The predicted shifts are compared to a reference compound (like tetramethylsilane, TMS) to simulate an experimental NMR spectrum, aiding in the structural elucidation. avogadro.cc

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. bohrium.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax). researchgate.net Calculations can be performed in the gas phase or in solvents to account for environmental effects on the electronic transitions, such as the n→π* and π→π* transitions expected in aromatic and hydrazinyl systems. conicet.gov.ar

Table 2: Predicted Spectroscopic Data Types and Computational Methods

Spectroscopy TypeComputational MethodPredicted Properties
Infrared (IR) / RamanDFT (e.g., B3LYP/6-311++G(d,p))Vibrational Frequencies, Intensities
Nuclear Magnetic Resonance (NMR)DFT with GIAO¹H and ¹³C Chemical Shifts
Ultraviolet-Visible (UV-Vis)TD-DFTAbsorption Wavelengths (λmax), Oscillator Strengths

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govripublication.com For this compound, the electron-donating nature of the hydrazinyl and methoxy groups is expected to raise the energy of the HOMO, influencing the molecule's reactivity profile. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. mdpi.com

Conformational Landscape and Tautomeric Equilibria

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Furthermore, molecules containing labile protons can exist as an equilibrium mixture of structural isomers called tautomers.

Conformational Landscape: Conformational analysis involves identifying all possible stable conformers and their relative energies. ethz.chnih.gov For this compound, rotation around the C4-O, O-CH₃, and especially the C2-N bond of the hydrazinyl group gives rise to different conformers. Computational techniques like Potential Energy Surface (PES) scanning can be performed by systematically changing a specific dihedral angle to map the energy landscape and locate the global and local energy minima, which correspond to the most stable conformers. dergipark.org.trcsic.es

Tautomeric Equilibria: Pyridine derivatives with amino or hydroxyl groups can undergo tautomerization. rsc.org 2-Hydrazinylpyridine systems can potentially exist in an amino-imino tautomeric equilibrium. researchgate.netresearchgate.net Computational studies are crucial for determining the relative stability of these tautomers. nih.govresearchgate.net The equilibrium can be significantly influenced by factors such as the electronic nature of other substituents on the ring and the polarity of the solvent. nih.gov DFT calculations can predict the energy difference between the tautomers, providing insight into which form is likely to predominate under specific conditions. researchgate.net

Reaction Mechanism Simulations and Transition State Analysis

Quantum chemical calculations are a powerful asset for elucidating the detailed pathways of chemical reactions. acs.org By mapping the potential energy surface, these simulations can identify the reactants, products, intermediates, and, most importantly, the transition states.

For reactions involving this compound, such as nucleophilic substitution or derivatization reactions, DFT can be used to model the entire reaction coordinate. vanderbilt.edu The calculations can determine the activation energy (the energy barrier of the transition state), which is critical for understanding the reaction kinetics. sci-hub.se Identifying the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights that are often difficult to obtain experimentally. vanderbilt.edu

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical methods are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in solution or a crystal lattice. researchgate.netnih.gov MD simulations model the movement of atoms over time based on a force field, providing a dynamic picture of intermolecular interactions. dovepress.com

For this compound, MD simulations can be used to study how the molecule interacts with solvent molecules through hydrogen bonds (e.g., via the N-H groups of the hydrazinyl moiety and the nitrogen atoms) and other non-covalent forces. dovepress.com In the solid state, computational tools like Hirshfeld surface analysis can be employed to visualize and quantify the various intermolecular contacts that stabilize the crystal packing, such as hydrogen bonding and π-π stacking interactions. nih.govacs.org These studies are vital for understanding solubility, crystal morphology, and interactions with biological targets.

Building Block Utility and Strategic Applications in Advanced Organic Synthesis

Precursor in Heterocyclic Synthesis

The dual functionality of 2-hydrazinyl-4-methoxypyridine, with the nucleophilic hydrazinyl group and the electrophilic sites on the pyridine (B92270) ring, enables its participation in various cyclization reactions to form fused heterocyclic systems.

Synthesis of Fused Pyridine Systems

This compound serves as a key starting material for the construction of fused pyridine derivatives. The reactive hydrazinyl group can readily react with various electrophiles to initiate cyclization cascades, leading to the formation of bicyclic and polycyclic systems containing the pyridine motif. For instance, reactions with β-dicarbonyl compounds or their equivalents can yield pyrazolopyridines, while condensation with α,β-unsaturated carbonyl compounds can afford pyridopyridazines. These fused systems are prevalent in many biologically active molecules.

Research has demonstrated that related hydrazinopyridines can be utilized to synthesize a variety of fused heterocycles, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govmdpi.com For example, the reaction of a 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like acetic acid or phenylisothiocyanate leads to the formation of pyrazolo-[3,4-b]-pyridine derivatives. nih.govmdpi.com Similarly, treatment of the corresponding 6-amino derivative with various reagents can produce pyrido[2,3-d]pyrimidine (B1209978) structures. nih.govmdpi.com These examples highlight the versatility of the hydrazinyl group in constructing fused pyridine ring systems.

Construction of Complex Ring Structures

The strategic placement of the hydrazinyl and methoxy (B1213986) groups on the pyridine ring facilitates the construction of intricate molecular frameworks. The hydrazinyl moiety can act as a nucleophile to attack various electrophilic centers, initiating ring-forming reactions. The methoxy group, an electron-donating group, can influence the reactivity and regioselectivity of these transformations. This controlled reactivity is crucial for the synthesis of complex natural products and other target molecules with high structural complexity.

The general synthetic utility of hydrazinopyridines extends to their role as precursors for a diverse range of heterocyclic compounds. smolecule.com The inherent reactivity of the hydrazine (B178648) group allows for its incorporation into more complex molecular structures, which are of significant interest in the development of pharmaceuticals and agrochemicals. smolecule.com

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid generation of large collections of related compounds, known as libraries, for high-throughput screening in drug discovery. accessscience.comlibretexts.org this compound is an ideal scaffold for such endeavors. The reactive hydrazinyl group provides a convenient handle for the attachment of a wide variety of building blocks, allowing for the creation of diverse libraries of pyridine-containing compounds. This approach enables the systematic exploration of the chemical space around the pyridine core to identify molecules with desired biological activities.

The synthesis of combinatorial libraries often involves multi-component reactions where several starting materials react in a single step to form a complex product. rsc.org The reactivity of the hydrazinyl group in this compound makes it a suitable component for such reactions, further expanding its utility in generating diverse chemical libraries.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that incorporates a substantial portion of all the starting materials. researchgate.netheteroletters.org The use of this compound in MCRs allows for the rapid and convergent synthesis of complex heterocyclic structures. For example, it can participate in reactions like the Ugi or Biginelli reaction, leading to the formation of highly functionalized pyridine derivatives in a single synthetic operation. This atom- and step-economical approach is highly desirable in modern organic synthesis.

Methodologies for Structure-Activity Relationship (SAR) Exploration through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can design more potent and selective drugs. gardp.orgnih.gov

This compound provides a versatile platform for SAR exploration. The hydrazinyl group can be readily transformed into a wide array of other functional groups, such as amides, hydrazones, and pyrazoles. The methoxy group can be demethylated to the corresponding hydroxypyridine, which can then be further functionalized. Additionally, the pyridine ring itself can be modified through various substitution reactions. This ease of chemical modification allows for the systematic exploration of the SAR of pyridine-based compounds, guiding the optimization of their biological properties. mdpi.comnih.gov

Emerging Research Frontiers and Future Perspectives on 2 Hydrazinyl 4 Methoxypyridine

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of substituted hydrazinylpyridines is a critical area of research, as the placement of substituents profoundly influences the molecule's chemical and biological properties. A primary challenge in pyridine (B92270) chemistry is achieving high regioselectivity, particularly in functionalizing specific positions on the ring. uni-muenster.de

Conventional synthesis of hydrazinylpyridines often involves the nucleophilic substitution of a halogenated pyridine precursor with hydrazine (B178648) hydrate (B1144303). google.com For instance, a general approach involves reacting a chloropyridine with excess hydrazine hydrate, often at elevated temperatures, to replace the chlorine atom with a hydrazinyl group. google.comgoogle.com The yield and purity of such reactions depend on factors like the solvent, reaction temperature, and the molar ratio of reactants. google.com

However, achieving a specific substitution pattern like 2-hydrazinyl-4-methoxy requires a more controlled and selective approach. Multi-step synthesis strategies starting from simpler, commercially available pyridines are often necessary. A patented method for creating 2-alkoxy-4-substituted pyridines begins with 2-chloropyridine, which undergoes a sequence of reactions including nitrogen oxidation, etherification (to introduce the methoxy (B1213986) group), nitration, and eventually halogenation at the 4-position. google.com While not directly producing the hydrazinyl group, this highlights a potential pathway where the substituted intermediate could be further modified.

Another advanced strategy involves the conversion of an amino group into a hydrazinyl group. For the related 5-hydrazinyl-2-methoxypyridines, a general procedure has been reported that starts with the corresponding 5-amino-2-methoxypyridine. nih.gov This process involves the formation of a diazonium salt intermediate by treating the aminopyridine with sodium nitrite (B80452) and hydrochloric acid at low temperatures. The diazonium salt is then reduced, for example with tin(II) chloride, to yield the desired hydrazinylpyridine. nih.gov This method offers a high degree of selectivity, provided the precursor aminopyridine with the correct substitution pattern is available.

Future research aims to develop more direct and atom-economical routes. This includes exploring catalytic methods that can selectively functionalize C-H bonds, bypassing the need for pre-functionalized halogenated pyridines, and employing mixed catalyst systems (e.g., Pd/C and Pt/C) to improve the selectivity of hydrogenation reactions in multi-substituted pyridine precursors. google.com

Advanced Spectroscopic and Imaging Techniques for Derivatives

As novel derivatives of 2-Hydrazinyl-4-methoxypyridine are synthesized, their precise characterization is paramount. While standard spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry remain fundamental for structural elucidation, advanced methods are providing deeper insights into the structure and function of these molecules. researchgate.netacs.org

Single-crystal X-ray diffraction (SC-XRD) has become an invaluable tool for unambiguously determining the three-dimensional molecular structure of hydrazone derivatives of pyridine. researchgate.netnih.gov SC-XRD analysis not only confirms the connectivity of atoms but also reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it allows for the detailed study of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing and can influence the material's bulk properties. researchgate.net

In the realm of mass spectrometry, sensitivity for certain compounds can be a significant challenge. For derivatives that ionize inefficiently, such as steroids, derivatization with hydrazine-based reagents is a powerful strategy to enhance detection. Research has shown that reagents like 2-hydrazino-1-methylpyridine (HMP) can react with target molecules to create derivatives with a permanently charged moiety, significantly improving ionization efficiency and the sensitivity of analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach allows for the detection of analytes at very low concentrations in complex biological matrices like human plasma. nih.gov

Beyond structural analysis, functionalized pyridine derivatives are being developed for bioimaging. Novel fluorescent probes based on pyridine "push-pull" systems are being designed for visualizing specific cellular organelles, such as lipid droplets. mdpi.comnih.gov These probes often exhibit aggregation-induced emission, making them highly fluorescent in specific environments. mdpi.com The development of derivatives of this compound could lead to new imaging agents where the hydrazinyl group acts as a reactive site for conjugation to biomolecules or as a key part of the chromophore.

Computational Design of Functional Materials incorporating this compound Motifs

Computational chemistry provides powerful predictive tools for understanding the properties of molecules and for the rational design of new functional materials. Density Functional Theory (DFT) has emerged as a workhorse for studying pyridine and hydrazone derivatives. researchgate.netacs.org

DFT calculations, often using the B3LYP functional, are employed to perform geometry optimization, yielding the most stable three-dimensional structure of a molecule. nih.govbohrium.com These calculations provide excellent correlation with experimental data from X-ray diffraction. researchgate.net Key electronic properties are also investigated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps predict a molecule's reactivity, kinetic stability, and optical properties. nih.govmdpi.com

Further computational analyses provide deeper insights:

Natural Bond Orbital (NBO) Analysis: This method is used to study hyperconjugative interactions and intramolecular charge transfer, which contribute to molecular stability. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other species. nih.gov

Hirshfeld Surface Analysis: This technique is used to explore and quantify the various non-covalent intermolecular interactions that stabilize the crystal structure. nih.govbenthamdirect.com

Time-Dependent DFT (TD-DFT): TD-DFT is used to calculate the electronic absorption spectra (UV-Vis), helping to interpret experimental results and understand the electronic transitions occurring within the molecule. nih.gov

These computational tools are instrumental in the in silico design of functional materials. For example, by modeling the electronic properties of different substituted pyridine derivatives, researchers can screen candidates for applications like hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). acs.org The this compound motif, with its combination of donor (methoxy, hydrazinyl) and acceptor (pyridine ring) characteristics, is a prime candidate for computational studies aimed at designing novel optical sensors, electronic materials, or pharmacologically active agents. researchgate.net

Interdisciplinary Research Directions in Pyridine Chemistry

The versatility of the pyridine scaffold ensures its continued relevance across a wide range of scientific disciplines. The future of research on this compound and its derivatives lies at the intersection of organic synthesis, materials science, and medicinal chemistry.

One of the most promising frontiers is the development of novel functional materials. The strategic functionalization of pyridine rings is known to tune the electro-optical properties of molecules, making them suitable for optoelectronic applications. acs.org Pyridine derivatives are being investigated as hole-transporting materials for OLEDs and have potential use in solar cells and field-effect transistors. The this compound core can serve as a versatile building block for larger, conjugated systems with tailored properties.

The combination of multicomponent reactions (MCRs) with materials chemistry offers an efficient path to creating complex, functional materials in a single step from readily available starting materials. hep.com.cn The hydrazinyl group of this compound is well-suited to participate in such reactions, allowing it to be integrated into polymers or onto surfaces to create materials with novel chemical or physical properties. hep.com.cn

In medicinal chemistry, the hydrazone moiety (formed by reacting a hydrazine with an aldehyde or ketone) is a privileged structure known for its wide range of biological activities. acs.orgnih.gov Hydrazones are key components in the design of potential therapeutic agents. The this compound scaffold can be used to generate libraries of new compounds for drug discovery programs. Furthermore, hydrazinylpyridine-based receptors are being designed as highly selective optical sensors for detecting specific ions, a field with applications in both environmental monitoring and medical diagnostics. researchgate.net The unique electronic nature of the this compound scaffold makes it an attractive candidate for the development of next-generation sensors and probes.

Q & A

Q. How can kinetic isotope effects (KIEs) probe the mechanism of this compound’s reactions?

  • Methodological Answer : Synthesize deuterated analogs (e.g., -ND-ND2_2) and compare reaction rates (e.g., oxidation with H2_2O2_2). A primary KIE (kH/kD>2k_H/k_D > 2) suggests hydrogen transfer is rate-limiting. Use 2H^2H-NMR to confirm isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.